2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic molecule featuring a thieno[3,2-d]pyrimidin-4(3H)-one core substituted with an isobutyl group at position 3 and a sulfur-linked 3-(4-bromophenyl)-1,2,4-oxadiazole moiety at position 2. Its structure combines electron-withdrawing (oxadiazole) and electron-donating (thienopyrimidine) components, which may influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O2S2/c1-11(2)9-24-18(25)16-14(7-8-27-16)21-19(24)28-10-15-22-17(23-26-15)12-3-5-13(20)6-4-12/h3-8,11H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIPIELYAXQBIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 471.4 g/mol. The structure includes a thieno[3,2-d]pyrimidine core substituted with a 4-bromophenyl and an oxadiazole group, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Antitumor Activity : Many thieno[3,2-d]pyrimidine derivatives have shown promise in inhibiting tumor growth through various pathways such as apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : The presence of the oxadiazole moiety is linked to enhanced antimicrobial properties against various pathogens.
- Anti-inflammatory Properties : Compounds containing thienopyrimidine structures have been reported to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could modulate receptor activity related to cell signaling pathways that regulate cell proliferation and apoptosis.
- Oxidative Stress Reduction : By scavenging free radicals, it may reduce oxidative stress, contributing to its protective effects against cellular damage.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antitumor Activity : A study on thieno[3,2-d]pyrimidine derivatives showed significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The derivatives exhibited IC50 values ranging from 10 to 30 µM depending on the structural modifications .
- Antimicrobial Effects : Research indicated that oxadiazole derivatives demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar substituents showed minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus .
- Anti-inflammatory Studies : In vitro studies revealed that certain derivatives inhibited the production of pro-inflammatory cytokines in LPS-stimulated macrophages by up to 50%, suggesting potential applications in treating inflammatory diseases .
Data Table of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
The thieno[3,2-d]pyrimidin-4(3H)-one core distinguishes this compound from analogs with alternative fused-ring systems:
- Thieno[3,2-e]pyrimidine derivatives (e.g., compounds in ) exhibit modified ring fusion (position e vs.
Substituent Analysis
Table 1: Key Substituents and Their Implications
Physicochemical and Pharmacological Insights
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
